1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a thiazole ring, and a carboxamide functional group
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to inhibit cyclooxygenases (cox-1, cox-2) enzymes , which play a key role in the inflammatory response.
Biochemical Pathways
Thiazole derivatives have been found to affect the biochemical evaluation of malondialdehyde (mda), superoxide dismutase (sod), and glutathione peroxidase (gsh-px) from brain homogenate .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
The effectiveness of thiazole derivatives can be influenced by the presence of other agents, as seen in the case of hybrid antimicrobials that combine the effect of two or more agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide can be achieved through a multi-step process involving the formation of the pyrazole and thiazole rings, followed by their coupling and subsequent functionalization. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone in the presence of a base.
Coupling of Pyrazole and Thiazole Rings: The two rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: Used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Potential use in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
- 1-methyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
- 1-methyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
Uniqueness
This compound is unique due to the presence of the methyl group on the phenyl ring, which can influence its binding affinity and selectivity towards specific targets. This structural variation can lead to differences in biological activity and pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-3-5-11(6-4-10)13-9-21-15(16-13)17-14(20)12-7-8-19(2)18-12/h3-9H,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQVAQWFDYNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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